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An In-depth Technical Guide to the Electronic Band Structure of CdZnTe Semiconductors

Introduction

Cadmium Zinc Telluride (CdZnTe or CZT) is a ternary 1I-VI compound semiconductor formed as
a solid solution of Cadmium Telluride (CdTe) and Zinc Telluride (ZnTe). This material has
garnered significant interest in various technological fields due to its tunable electronic and
optical properties. By adjusting the zinc (Zn) composition, the material's characteristics, most
notably its band gap, can be precisely engineered. CZT is a direct bandgap semiconductor, a
property that makes it highly efficient for applications involving the absorption and emission of
light. Consequently, it is a critical material for manufacturing semiconductor radiation detectors,
photorefractive gratings, solar cells, and electro-optic modulators. For room-temperature
nuclear radiation detection, CZT is considered one of the best-performing semiconductor
materials available.

Crystal and Structural Properties

Under ambient conditions, CdZnTe crystallizes in the cubic zinc blende structure, which is
characteristic of its binary constituents, CdTe and ZnTe. This structure consists of two
interpenetrating face-centered cubic (FCC) sublattices, one populated by cations (Cd2* and
Zn2*) and the other by anions (Te?~). Each atom is tetrahedrally coordinated with four atoms of
the other type.
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The lattice constant of the Cdi-xZnxTe alloy is dependent on the zinc mole fraction 'x' and can
be approximated by Vegard's law, which states a linear relationship between the lattice
constants of the constituent compounds. The lattice constant decreases as the zinc
concentration increases, owing to the smaller ionic radius of zinc compared to cadmium. For
pure CdTe (x=0), the lattice constant is approximately 6.48 A, while for pure ZnTe (x=1), it is
about 6.10 A. This tunability of the lattice parameter is particularly crucial for creating lattice-
matched substrates for the epitaxial growth of other semiconductors, such as Mercury
Cadmium Telluride (HgCdTe) infrared detectors.

Electronic Band Structure

The electronic band structure of a semiconductor dictates its optical and electrical properties.
CdznTe is a direct bandgap material, meaning the minimum of the conduction band and the
maximum of the valence band occur at the same momentum vector (k-space) value. This
alignment allows for efficient electron-hole pair generation and radiative recombination, which
is essential for optoelectronic devices.

The most significant feature of the Cdi-xZnxTe alloy system is the ability to tune the band gap
energy (Eg) by varying the zinc composition 'x'. The band gap ranges from approximately 1.44-
1.5 eV for pure CdTe (x=0) to about 2.26 eV for pure ZnTe (x=1). For compositions typically
used in radiation detectors (x = 0.1), the band gap is increased to around 1.57-1.6 eV. This
wider band gap, compared to CdTe, leads to higher bulk resistivity and lower leakage currents,
enabling room-temperature operation of detectors with improved performance.

The relationship between the band gap energy and the zinc fraction 'x' at room temperature
can be described by the following empirical formula:

e Eg(x) = Eg,CdTe + (Eg,ZnTe - Eg,CdTe)x - bx(1-x)

where Eg,CdTe and Eg,ZnTe are the band gaps of CdTe and ZnTe, respectively, and 'b’ is the
optical bowing parameter. Different studies have reported slightly varying coefficients for this
relationship. One commonly cited equation is:

e Eg(x) = 1.510(1-x) + 2.295x - 0.3x(1-X) (V)

Another study provides a relationship for the bandgap at 300K as E(x) = 1.511 + 0.6x - 0.54y,
where x is the Zn content and y is the Se content.
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Data Presentation

The key electronic and structural parameters for CdTe, ZnTe, and a common Cdo.oZno.1Te

composition are summarized below.

Property CdTe (x=0) ZnTe (x=1) Cdo.9Zno.1Te (x=0.1)
Crystal Structure Zinc Blende Zinc Blende Zinc Blende
Lattice Constant (A) ~6.48 ~6.10 ~6.44
Band Gap (eV at
~1.44-15 ~2.26 ~1.57-1.6
300K)
Electron Effective
~0.11 ~0.122 ~0.11
Mass (mo)
Heavy Hole Effective
~0.69 ~0.6 ~0.68
Mass (mo)
Electron Mobility-
o ~1x10-3 - ~0.5-5.0x1073
Lifetime (u1) (cm?3/V)
Hole Mobility-Lifetime
~1x10-4 - ~10-6-10-*

(MT) (cm2/V)

The variation of the band gap energy with zinc composition ('x’) in Cdi-xZnxTe is a critical

aspect of this material system.

Zinc Composition (x)

Band Gap Energy (Eg) at 300K (eV)

0 (Pure CdTe) ~1.51
0.04 ~1.55
0.1 ~1.60
0.2 ~1.70
1.0 (Pure ZnTe) ~2.26
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Experimental Protocols

The electronic band structure of CdZnTe is primarily investigated using optical spectroscopy
methods. These techniques are non-destructive and provide detailed information about the
electronic transitions within the material.

Photoluminescence (PL) Spectroscopy

Photoluminescence is a highly sensitive technique used to characterize the electronic and
defect properties of semiconductors.

 Principle: A laser with photon energy greater than the semiconductor's band gap excites
electrons from the valence band to the conduction band, creating electron-hole pairs. These
excited carriers relax to lower energy states, eventually recombining. Radiative
recombination events emit photons with energies corresponding to the energy difference
between the states, such as the band-to-band transition (free excitons) or transitions
involving defect levels within the band gap. The energy of the free exciton peak provides a
precise measure of the band gap energy.

o Experimental Methodology:

o Sample Preparation: The CdZnTe sample is mounted in a cryostat, which allows for
measurements at low temperatures (e.g., liquid helium temperatures, ~4K). Low-
temperature measurements reduce thermal broadening and result in sharper spectral
features, making it easier to resolve different transitions.

o Excitation: A laser (e.g., He-Cd at 325 nm or a diode laser at 532 nm) is focused onto the
sample surface to generate electron-hole pairs.

o Collection and Analysis: The light emitted from the sample (photoluminescence) is
collected by a lens and directed into a spectrometer or monochromator. The spectrometer
disperses the light by wavelength.

o Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled
device (CCD), records the intensity of the light at each wavelength.
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o Data Interpretation: The resulting spectrum of intensity versus energy (or wavelength) is
analyzed. The peak corresponding to the recombination of free excitons is identified, and
its energy is used to determine the band gap. Other peaks at lower energies can provide
information about impurities and native defects within the crystal.

Absorption Spectroscopy

UV-Vis absorption spectroscopy is another fundamental method for determining the band gap
of semiconductors.

¢ Principle: This technique measures the absorption of light by a material as a function of
wavelength. When the energy of the incident photons (hv) is less than the band gap (Eg), the
material is transparent, and absorption is low. When hv > Eg, photons have sufficient energy
to excite electrons across the band gap, leading to a sharp increase in absorption.

o Experimental Methodology:

o Setup: Alight source (e.g., a tungsten-halogen lamp) provides a broad spectrum of light. A
monochromator selects a narrow band of wavelengths to illuminate the sample. The
intensity of light transmitted through the sample (1) is measured by a detector and
compared to the incident intensity (lo).

o Measurement: The absorbance (A) or transmittance (T = I/lo) is recorded across a range

of wavelengths.

o Data Analysis (Tauc Plot): To determine the band gap from the absorption data, a Tauc plot
is constructed. The absorption coefficient (a) is related to the absorbance and sample
thickness. The relationship between the absorption coefficient and photon energy for a
direct band gap semiconductor is given by the Tauc relation: (ahv)2 = C(hv - Eg) where C

is a constant.

o Band Gap Extraction: A plot of (ahv)2 versus hv is created. The linear portion of this plot is
extrapolated to the energy axis (where (ahv)2 = 0). The intercept on the energy axis gives
the value of the optical band gap, Eg.

» To cite this document: BenchChem. [Electronic band structure of CdZnTe semiconductors].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15166717#electronic-band-structure-of-cdznte-
semiconductors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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